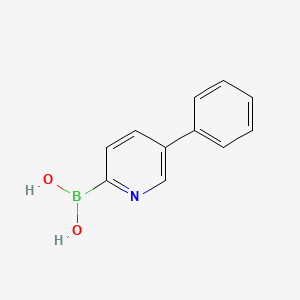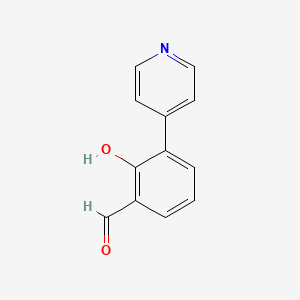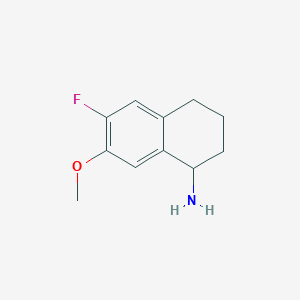
6-Chloro-2,7-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,7-dimethylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical properties, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedlander quinoline synthesis, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group. This reaction is typically catalyzed by acids or bases and can be carried out under thermal conditions .
Another method involves the use of benzyltrimethylammonium tetrachloroiodate as a selective chlorinating agent. This reagent not only chlorinates the aminoaryl ketone but also generates hydrochloric acid in situ, which acts as a catalyst for the subsequent Friedlander condensation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids (e.g., FeCl₃, SnCl₂) and solid acid catalysts (e.g., NaHSO₄-SiO₂) are commonly used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild conditions.
Electrophilic Substitution: Nitrating agents (e.g., HNO₃) and sulfonating agents (e.g., SO₃) are used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Electrophilic Substitution: Formation of nitro and sulfonyl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides and dihydroquinolines.
Aplicaciones Científicas De Investigación
6-Chloro-2,7-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,7-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. The compound can also interfere with cell membrane integrity, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2,6-dimethylquinoline
- 6-Chloro-2,8-dimethylquinoline
- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Uniqueness
6-Chloro-2,7-dimethylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine at the 6-position and methyl groups at the 2- and 7-positions provides a distinct electronic environment, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H10ClN |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
6-chloro-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
Clave InChI |
JWUJJIQQIUKZEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C(=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
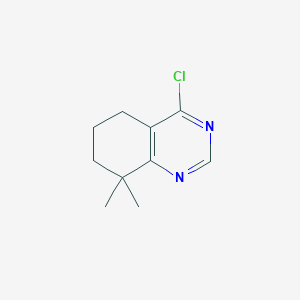
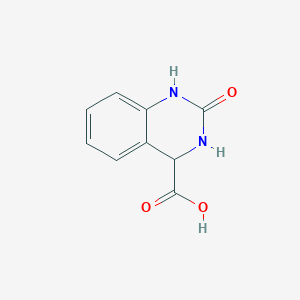


![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
